molecular formula C18H15ClFN3O3 B2708998 N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide CAS No. 1190755-42-0

N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Cat. No.: B2708998
CAS No.: 1190755-42-0
M. Wt: 375.78
InChI Key: UHZJTUITORTMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Benzodiazepine-Based Pharmacophores

The benzodiazepine scaffold, first synthesized in the 1950s, revolutionized neuropharmacology through its anxiolytic, anticonvulsant, and muscle relaxant properties. Early derivatives like diazepam and chlordiazepoxide targeted γ-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission. However, the discovery of intracellular nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) as regulators of inflammatory pathways expanded the therapeutic scope of benzodiazepines beyond neurology.

Structural modifications to the core 1,4-benzodiazepine framework enabled diversification into anti-inflammatory and anticancer agents. The introduction of a 2,5-dione moiety, as seen in 1,4-benzodiazepine-2,5-dione (BZD) derivatives, marked a pivotal shift. This modification stabilized the lactam ring while introducing hydrogen-bonding sites for interaction with non-GABA targets, such as NOD1/NOD2 receptors. For example, compound 26bh , a BZD derivative with a 3-chloro-4-fluorophenyl group, demonstrated dual NOD1/NOD2 antagonism, sensitizing cancer cells to paclitaxel.

Table 1: Key Structural Milestones in Benzodiazepine Derivative Development

Derivative Class Core Modification Biological Target Therapeutic Application
Classical BZDs 1,4-diazepine GABA-A receptor Anxiety, seizures
1,4-Benzodiazepine-2,5-diones 2,5-dione substitution NOD1/NOD2, NF-κB/MAPK Cancer, inflammation
Spirocyclic BZDs Diazaspiro[3.5]nonane Undisclosed Preclinical development

The synthetic evolution of these compounds involved innovative ring-closure strategies. For instance, N-carbamoylmethylanthranilic acids served as precursors for 1H-1,4-benzodiazepine-3,5(2H,4H)-diones, with electron-withdrawing groups (e.g., acetyl, nitroso) facilitating cyclization. Such advances enabled precise control over stereochemistry and electronic properties, critical for receptor selectivity.

Significance of N-(3-Chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide in Medicinal Chemistry

This compound integrates three pharmacophoric elements:

  • 1,4-Benzodiazepine-2,5-dione core : Provides a rigid scaffold for target engagement, with the 2,5-dione moiety enhancing hydrogen-bonding potential.
  • 3-Chloro-4-fluorophenyl group : The chloro and fluoro substituents confer metabolic stability and hydrophobic interactions, as evidenced in dual NOD1/NOD2 antagonists.
  • Propanamide linker : Bridges the aromatic and heterocyclic components, optimizing spatial orientation for receptor binding.

Table 2: Structural Components and Their Functional Roles

Component Role in Bioactivity Example in Literature
2,5-dione core Stabilizes lactam ring; H-bond donor/acceptor Compound 26bh (NOD antagonism)
3-Chloro-4-fluorophenyl Enhances lipophilicity; halogen bonding CID 4581787 (propanamide derivative)
Propanamide linker Adjusts conformational flexibility SCHEMBL13596153 (spirocyclic BZD)

The compound’s design aligns with structure-activity relationship (SAR) principles observed in related derivatives. For instance, nitro or chloro groups at position 7 of the benzodiazepine ring enhance anti-inflammatory activity, while alkyl chains at position 1 modulate metabolic clearance. Molecular modeling suggests that the propanamide linker orients the 3-chloro-4-fluorophenyl group into hydrophobic pockets of NOD receptors, disrupting NF-κB and MAPK signaling.

Synthetic routes to analogous compounds involve multi-step protocols, such as Ullmann couplings for aryl-amide formation and palladium-catalyzed cross-couplings for spirocyclic integrations. These methods ensure high purity and yield, critical for preclinical evaluation.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3/c19-12-9-10(5-6-13(12)20)21-16(24)8-7-15-18(26)22-14-4-2-1-3-11(14)17(25)23-15/h1-6,9,15H,7-8H2,(H,21,24)(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZJTUITORTMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Propanamide Side Chain: The propanamide side chain can be introduced via an amide coupling reaction using reagents such as carbodiimides (e.g., EDCI) or coupling agents (e.g., HATU).

    Halogenation and Fluorination: The chloro and fluoro substituents can be introduced through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzodiazepine moiety and a chloro-fluoro phenyl group. Its molecular formula is C15H13ClFN3O2C_{15}H_{13}ClFN_{3}O_{2} with a molecular weight of approximately 304.73 g/mol. The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions such as temperature and pH to achieve high yields and purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the final product.

Biological Activities

The benzodiazepine derivative is known for various biological activities, including:

  • Anxiolytic Effects : Compounds with benzodiazepine structures are often studied for their anxiolytic properties. Research indicates that modifications in the benzodiazepine structure can significantly influence binding affinity to neurotransmitter receptors involved in anxiety regulation .
  • Neuropharmacology : The compound's potential interactions with neurotransmitter systems make it relevant in neuropharmacological studies. Its ability to modulate GABAergic activity could lead to applications in treating anxiety disorders and other neurological conditions.

Therapeutic Applications

N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide has several promising therapeutic applications:

  • Anxiety Disorders : Given its structural characteristics similar to known anxiolytics, this compound may be explored for developing new treatments for anxiety disorders.
  • Anticonvulsant Properties : The modulation of GABA receptors suggests potential anticonvulsant effects, making it a candidate for further research in epilepsy treatment .
  • Sedative Effects : The compound's sedative properties could be beneficial in managing sleep disorders.

Case Studies and Research Findings

Research has demonstrated the efficacy of similar benzodiazepine derivatives in various preclinical studies:

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of benzodiazepine derivatives that showed promising anxiolytic effects in animal models .
  • Another investigation focused on the structure-activity relationship (SAR) of benzodiazepines indicated that specific substitutions on the benzodiazepine ring could enhance binding affinity to GABA receptors, leading to improved therapeutic profiles .

Mechanism of Action

The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as GABA-A receptors, which are known to mediate the effects of benzodiazepines. Binding to these receptors enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact pathways and molecular targets would require further research to elucidate.

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound and Y042-6292 share the 1,4-benzodiazepinone-propanamide core, which is absent in phthalimide () or benzamide () derivatives. This core likely enhances binding to enzymes or receptors due to its rigid, planar conformation . In contrast, 3-chloro-N-phenyl-phthalimide () contains an isoindoline-1,3-dione core, which lacks the propanamide linker and nitrogen-rich benzodiazepinone ring.

Flutolanil’s trifluoromethyl and isopropoxy groups contribute to higher logP (4.2), suggesting greater lipophilicity than the target compound .

Physicochemical Properties: Y042-6292 and the target compound exhibit similar logP (~2.5–2.87) and polar surface areas (~77 Ų), indicating comparable bioavailability. Both have three hydrogen bond donors, critical for target engagement .

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide (CAS Number: 1190755-42-0) is a synthetic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

PropertyValue
Molecular FormulaC₁₈H₁₅ClFN₃O₃
Molecular Weight375.8 g/mol
StructureChemical Structure

The compound is structurally related to benzodiazepines, which are known for their interaction with the GABA_A receptor. The unique structural features of this compound suggest it may exhibit both anxiolytic and analgesic properties.

GABA_A Receptor Interaction

Research indicates that this compound can bind to the benzodiazepine site of the GABA_A receptor. The binding affinity is crucial for its anxiolytic effects. Studies have shown that compounds with similar structures demonstrate a higher affinity for GABA_A receptors compared to traditional benzodiazepines like diazepam .

Anxiolytic Effects

In pharmacological evaluations, derivatives of tetrahydrobenzodiazepines have been shown to possess notable anxiolytic effects. For instance, similar compounds were tested in elevated plus maze (EPM) and open field (OF) tests, where they exhibited significant anti-anxiety behavior comparable to diazepam . The anxiolytic activity is attributed to both GABAergic and serotonergic mechanisms.

Analgesic Properties

The analgesic potential of this compound has also been investigated. In studies using tail flick and hot plate methods to assess pain response in animal models, certain derivatives showed promising results in reducing pain sensitivity without significantly affecting motor functions . This suggests a dual mechanism where the compound may modulate pain pathways while minimizing side effects typically associated with analgesics.

Case Studies and Research Findings

  • Study on Immunomodulation :
    A study published in PubMed examined the immunomodulating effects of benzodiazepine derivatives on natural killer (NK) cells and T cell proliferation. It was found that certain compounds suppressed NK cell functions significantly while having a lesser impact on B lymphocytes .
  • Pharmacological Evaluation :
    In a comparative analysis involving various benzodiazepine derivatives, this compound was highlighted for its high affinity for GABA_A receptors and its potential as a new anxiolytic agent with fewer side effects than existing medications .

Q & A

Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

Methodological Answer:
The synthesis of complex heterocyclic compounds like this requires careful optimization of reaction conditions. A Design of Experiments (DoE) approach is critical for identifying key variables (e.g., temperature, catalyst loading, solvent polarity). For example, flow-chemistry techniques can enhance yield and reproducibility in oxidation or coupling steps, as demonstrated in the synthesis of structurally similar diazomethane derivatives . Multi-step protocols should include intermediate purification via column chromatography (silica gel, gradient elution) and characterization (NMR, LC-MS) after each step to minimize cumulative impurities.

Basic: How should researchers validate the structural integrity of the synthesized compound?

Methodological Answer:
Structural validation requires a combination of analytical techniques:

  • X-ray crystallography (if single crystals are obtainable) for unambiguous confirmation of the benzodiazepine core and substituent orientation .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., resolving isotopic patterns for Cl/F atoms).
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) to assign chemical environments, particularly distinguishing between the chloro-fluorophenyl group and the tetrahydrobenzodiazepinone moiety .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:
Refer to Safety Data Sheets (SDS) for halogenated aromatic amines, which typically mandate:

  • Use of fume hoods and nitrile gloves to prevent inhalation or dermal exposure.
  • Immediate neutralization of spills with activated carbon or specialized absorbents.
  • Emergency procedures: If inhaled, move to fresh air and administer oxygen if needed; for skin contact, wash with soap and water for 15 minutes .

Advanced: How can researchers resolve contradictory bioactivity data in different assay systems?

Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell line metabolic activity, solvent interference). Mitigation strategies include:

  • Orthogonal assays : Validate results using both cell-based (e.g., ATP-luciferase) and biochemical (e.g., enzyme inhibition) platforms.
  • Solvent controls : Test DMSO or ethanol effects at concentrations used in dosing.
  • Metabolic profiling : Use LC-MS/MS to detect compound degradation or metabolite interference .

Advanced: What computational methods are suitable for predicting the compound’s binding mode to GABA receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the benzodiazepine-binding site of GABAₐ receptors. Prioritize protonation states compatible with physiological pH.
  • Molecular Dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and key residue interactions (e.g., histidine residues in the receptor pocket).
  • Free-energy calculations : Apply MM-GBSA to estimate binding affinities and compare with experimental IC₅₀ values .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro testing?

Methodological Answer:

  • Co-solvent systems : Test incremental additions of DMSO (≤1% v/v) or β-cyclodextrin (≤10 mM) to enhance solubility without cytotoxicity.
  • pH adjustment : For ionizable groups, prepare stock solutions in pH-buffered saline (e.g., PBS at pH 7.4).
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes and characterize stability via dynamic light scattering (DLS) .

Advanced: What strategies are recommended for identifying degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • HPLC-DAD/HRMS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradants. HRMS fragmentation patterns can elucidate structural modifications (e.g., dehalogenation, oxidation) .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Basic: What spectroscopic techniques are most effective for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a triple quadrupole system with electrospray ionization (ESI+) and multiple reaction monitoring (MRM) for high sensitivity (LOD < 1 ng/mL).
  • Internal standardization : Deuterated analogs (e.g., D₄-chlorofluorophenyl) correct for matrix effects.
  • Validation : Follow FDA bioanalytical guidelines for linearity (R² > 0.99), precision (%CV < 15%), and recovery (>80%) .

Advanced: How can researchers differentiate between on-target and off-target effects in phenotypic screens?

Methodological Answer:

  • CRISPR/Cas9 knockout : Generate cell lines lacking the putative target (e.g., GABAₐ receptor subunits) and compare dose-response curves.
  • Chemical proteomics : Use immobilized compound pulldowns with SILAC labeling to identify interacting proteins.
  • Pathway enrichment analysis : Apply tools like Ingenuity IPA to map affected signaling networks .

Advanced: What experimental designs minimize batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs).
  • Design Space exploration : Define acceptable ranges for parameters (e.g., stirring rate, cooling rate) using ICH Q8 guidelines.
  • Quality by Design (QbD) : Use risk assessment tools (e.g., Ishikawa diagrams) to prioritize control of high-impact variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.